molecular formula C19H19BrN4O B10948658 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methylpyridin-2-yl)benzamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B10948658
M. Wt: 399.3 g/mol
InChI Key: AXCSQQPAARRWRX-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group.

    Coupling Reaction: The brominated pyrazole is coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the bromo group play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-(5-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIDYL)BENZAMIDE
  • **3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE
  • **3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-METHYL-2-PYRIDYL)BENZAMIDE

Uniqueness

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-METHYL-2-PYRIDYL)BENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C19H19BrN4O

Molecular Weight

399.3 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C19H19BrN4O/c1-12-7-8-17(21-10-12)22-19(25)16-6-4-5-15(9-16)11-24-14(3)18(20)13(2)23-24/h4-10H,11H2,1-3H3,(H,21,22,25)

InChI Key

AXCSQQPAARRWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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